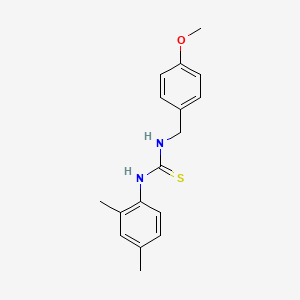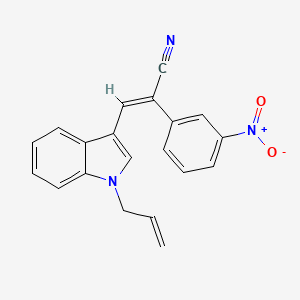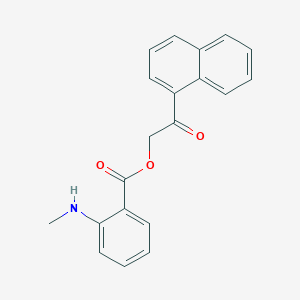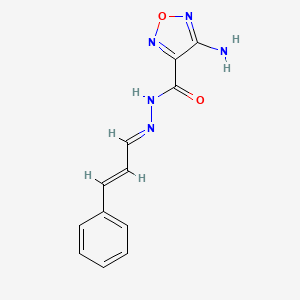
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea, also known as DMTU, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a thiourea derivative that has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is not fully understood, but it is believed to be related to its antioxidant properties. N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to scavenge free radicals and protect against oxidative stress. It has also been shown to inhibit the expression of pro-inflammatory cytokines and reduce inflammation.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage. It has also been shown to reduce inflammation and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea in lab experiments is its low toxicity. It has been shown to have a high safety profile and can be used at relatively high concentrations without causing adverse effects. However, one of the limitations of using N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea. One area of research is the potential use of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the use of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea in the treatment of cancer, as it has been shown to have anti-cancer properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea and its potential applications in various disease states.
In conclusion, N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is a chemical compound that has shown promising results in various scientific research studies. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a potential candidate for the treatment of various diseases. While there are some limitations to its use in lab experiments, the future directions for the study of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea are promising and warrant further investigation.
Synthesis Methods
The synthesis of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea involves the reaction of 2,4-dimethylphenyl isothiocyanate with 4-methoxybenzylamine. The reaction takes place in anhydrous ethanol under reflux conditions, and the resulting product is purified by recrystallization from ethanol. The yield of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is typically around 50-60%.
Scientific Research Applications
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-4-9-16(13(2)10-12)19-17(21)18-11-14-5-7-15(20-3)8-6-14/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKBMIKCPAYNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-(4-methoxybenzyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)


![N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5728649.png)


![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)
![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5728682.png)